molecular formula C24H24O2 B14608546 4,4'-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) CAS No. 61064-71-9

4,4'-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol)

Cat. No.: B14608546
CAS No.: 61064-71-9
M. Wt: 344.4 g/mol
InChI Key: XVAPMZPRTRMKTN-UHFFFAOYSA-N
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Description

4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its phenylethene core, which is flanked by two 2,6-dimethylphenol groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) involves its interaction with molecular targets and pathways within biological systems. The phenolic groups can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but lacks the dimethyl groups on the phenol rings.

    2,6-Di-tert-butyl-4-ethylphenol: Contains tert-butyl groups instead of methyl groups.

    1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of phenol groups.

Uniqueness

4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) is unique due to the presence of both phenylethene and 2,6-dimethylphenol groups, which confer specific chemical reactivity and physical properties. This combination of functional groups makes it distinct from other similar compounds and suitable for specialized applications in research and industry .

Properties

CAS No.

61064-71-9

Molecular Formula

C24H24O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-[2-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethenyl]-2,6-dimethylphenol

InChI

InChI=1S/C24H24O2/c1-15-10-19(11-16(2)23(15)25)14-22(20-8-6-5-7-9-20)21-12-17(3)24(26)18(4)13-21/h5-14,25-26H,1-4H3

InChI Key

XVAPMZPRTRMKTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C(C2=CC=CC=C2)C3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

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